3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide
Description
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Properties
IUPAC Name |
(E)-3-pyrrolidin-1-yl-N-[2-(trifluoromethyl)phenyl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O/c1-11(20-8-4-5-9-20)10-14(21)19-13-7-3-2-6-12(13)15(16,17)18/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,19,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYAYGYOHGMXTN-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1C(F)(F)F)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=CC=C1C(F)(F)F)/N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]-2-butenamide, often referred to in research contexts, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies and presenting relevant data.
Basic Information
- Molecular Formula : C13H14F3N
- Molecular Weight : 251.25 g/mol
- CAS Number : Not specified in available literature.
Structure
The compound features a pyrrolidine moiety and a trifluoromethyl-substituted phenyl group attached to a butenamide backbone. This unique structure may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Serotonin Receptor Modulation : Compounds with trifluoromethyl substitutions have shown affinity for serotonin receptors, which are crucial in mood regulation and anxiety responses .
- Phosphodiesterase Inhibition : Some related compounds have been identified as inhibitors of phosphodiesterases (PDE), enzymes that regulate cellular signaling pathways .
Pharmacological Studies
Several studies have evaluated the pharmacological effects of related compounds or derivatives:
- Antidepressant Activity : In vivo studies have demonstrated that similar compounds exhibit antidepressant-like effects in rodent models, particularly through forced swim tests (FST) where they outperform traditional antidepressants like diazepam .
- Anxiolytic Effects : The potential anxiolytic properties of these compounds were also noted, suggesting that they may reduce anxiety-related behaviors in animal models .
Study on Related Compound
A study focused on a derivative of the compound showed significant results in terms of serotonin receptor affinity:
- Compound Tested : 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
- Findings : This compound exhibited high affinity for 5-HT receptors and demonstrated both antidepressant and anxiolytic effects in animal models .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
